molecular formula C8H3F5O2 B12542620 Difluoro(3,4,5-trifluorophenoxy)acetaldehyde CAS No. 798555-98-3

Difluoro(3,4,5-trifluorophenoxy)acetaldehyde

Cat. No.: B12542620
CAS No.: 798555-98-3
M. Wt: 226.10 g/mol
InChI Key: CTNHMYCBWJMOLL-UHFFFAOYSA-N
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Description

Difluoro(3,4,5-trifluorophenoxy)acetaldehyde is a fluorinated organic compound with the molecular formula C8H3F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. It is used in various scientific research applications due to its distinctive reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro(3,4,5-trifluorophenoxy)acetaldehyde typically involves the reaction of 3,4,5-trifluorophenol with difluoroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction setups to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Difluoro(3,4,5-trifluorophenoxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Formation of difluoro(3,4,5-trifluorophenoxy)acetic acid.

    Reduction: Formation of difluoro(3,4,5-trifluorophenoxy)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Difluoro(3,4,5-trifluorophenoxy)acetaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of difluoro(3,4,5-trifluorophenoxy)acetaldehyde involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in a variety of chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecule and the conditions of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoro(3,4,5-trifluorophenoxy)acetaldehyde is unique due to its specific arrangement of fluorine atoms and the presence of an aldehyde group. This combination imparts distinct reactivity and stability, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of chemical properties that can be leveraged in different research and industrial contexts.

Properties

CAS No.

798555-98-3

Molecular Formula

C8H3F5O2

Molecular Weight

226.10 g/mol

IUPAC Name

2,2-difluoro-2-(3,4,5-trifluorophenoxy)acetaldehyde

InChI

InChI=1S/C8H3F5O2/c9-5-1-4(2-6(10)7(5)11)15-8(12,13)3-14/h1-3H

InChI Key

CTNHMYCBWJMOLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OC(C=O)(F)F

Origin of Product

United States

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